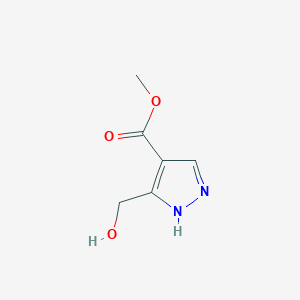
methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxymethyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes efficiently.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.
- Reduction of the ester group yields alcohols.
- Substitution reactions yield various functionalized pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Industry: In the materials science industry, this compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can participate in hydrogen bonding and other interactions, modulating the compound’s effects on cellular pathways.
Comparación Con Compuestos Similares
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
Methyl 5-(chloromethyl)-1H-pyrazole-4-carboxylate: A halogenated analog with different reactivity and applications.
Uniqueness: Methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups and the pyrazole ring, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for targeted applications in various scientific and industrial fields.
Propiedades
IUPAC Name |
methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)4-2-7-8-5(4)3-9/h2,9H,3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZBSXNOOCXNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
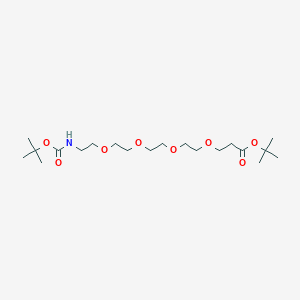
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B8255293.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride](/img/structure/B8255298.png)


![2-[2-Oxo-5-(2-pyrimidinyl)-1,2-dihydro-3-pyridyl]benzonitrile](/img/structure/B8255312.png)
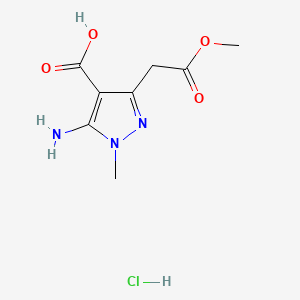
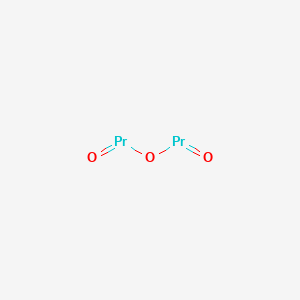
![11-hydroxy-17-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]heptadecanoic acid](/img/structure/B8255340.png)

![Tert-butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophen-2-YL)carbamate](/img/structure/B8255355.png)
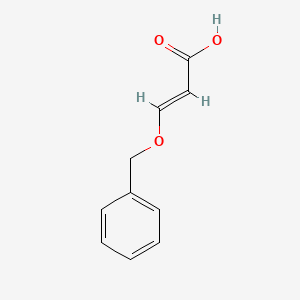
![D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B8255368.png)

